1,2-Difluoro-4-isopentylbenzene
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Overview
Description
It is a colorless liquid with a molecular formula of C11H14F2 and a molecular weight of 184.23 g/mol. This compound is part of the difluorobenzene derivatives family and is characterized by the presence of two fluorine atoms and an isopentyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-isopentylbenzene typically involves the introduction of fluorine atoms and the isopentyl group onto the benzene ring. One common method is through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The fluorine atoms can be introduced via halogenation reactions using reagents like fluorine gas (F2) or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-isopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isopentyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce other functional groups present on the molecule.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
1,2-Difluoro-4-isopentylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-isopentylbenzene involves its interaction with molecular targets and pathways within a system. The fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The isopentyl group can affect the compound’s hydrophobicity and overall molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the isopentyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Isopentylbenzene: Lacks the fluorine atoms, which can significantly alter its chemical reactivity and interactions.
1,2-Difluoro-4-methylbenzene: Similar structure but with a methyl group instead of an isopentyl group, affecting its physical and chemical properties.
Uniqueness
1,2-Difluoro-4-isopentylbenzene is unique due to the combination of fluorine atoms and the isopentyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,2-difluoro-4-(3-methylbutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-8(2)3-4-9-5-6-10(12)11(13)7-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGNGNNLANLHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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